1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine 1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 925650-30-2
VCID: VC2024920
InChI: InChI=1S/C12H14FN3/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(13)6-10/h3-6H,7,14H2,1-2H3
SMILES: CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)N
Molecular Formula: C12H14FN3
Molecular Weight: 219.26 g/mol

1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

CAS No.: 925650-30-2

Cat. No.: VC2024920

Molecular Formula: C12H14FN3

Molecular Weight: 219.26 g/mol

* For research use only. Not for human or veterinary use.

1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine - 925650-30-2

Specification

CAS No. 925650-30-2
Molecular Formula C12H14FN3
Molecular Weight 219.26 g/mol
IUPAC Name 1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine
Standard InChI InChI=1S/C12H14FN3/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(13)6-10/h3-6H,7,14H2,1-2H3
Standard InChI Key RBFLYXAWVXOQNS-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)N
Canonical SMILES CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)N

Introduction

Chemical Structure and Properties

1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine contains a five-membered pyrazole ring with two nitrogen atoms at positions 1 and 2. The compound features a 3-fluorobenzyl group at the N1 position, methyl groups at positions 3 and 5, and an amine group at position 4. This unique structural arrangement contributes to its distinctive chemical and biological properties.

Physical and Chemical Properties

The compound has the following key properties:

PropertyValue
CAS Number925650-30-2
Molecular FormulaC12H14FN3
Molecular Weight219.26 g/mol
IUPAC Name1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine
Standard InChIInChI=1S/C12H14FN3/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(13)6-10/h3-6H,7,14H2,1-2H3
Standard InChIKeyRBFLYXAWVXOQNS-UHFFFAOYSA-N
SMILESCC1=C(C(=NN1CC2=CC(=CC=C2)F)C)N

The compound exists as a solid at room temperature and may form salts such as the dihydrochloride (CAS: 1185360-65-9), which can enhance its solubility in various solvents .

Biological Activities

Pyrazole derivatives, including 1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, exhibit diverse biological activities that make them valuable candidates for pharmaceutical development.

Antimicrobial Properties

Research on structurally similar pyrazole compounds indicates potential antimicrobial activity. Studies have demonstrated that certain pyrazole derivatives "significantly inhibited biofilm formation of pathogenic bacteria, suggesting their potential utility in treating infections associated with biofilms" .

Anti-inflammatory Activity

Fluorinated pyrazole derivatives have shown promising anti-inflammatory properties. Research indicates that compounds in this class "exhibited potent inhibition of COX enzymes, with some derivatives showing superior efficacy compared to standard anti-inflammatory drugs like diclofenac" . The presence of fluorine in the compound may enhance its metabolic stability and bioavailability, potentially increasing its anti-inflammatory efficacy.

Mechanism of Action

The biological activities of 1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine likely involve interactions with specific molecular targets and pathways.

Enzyme Inhibition

1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine and related compounds may function as enzyme inhibitors. Research on similar compounds suggests they "may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects". The fluorine substitution can enhance binding affinity to target enzymes through electronic effects.

Receptor Interactions

The compound may interact with various receptors, modulating signaling pathways involved in inflammation, cell proliferation, or microbial growth. The 3-fluorobenzyl group likely plays a significant role in these interactions by influencing the compound's electronic properties and binding orientation.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine and its analogs provides valuable insights for drug design.

Impact of Fluorine Substitution

The position of the fluorine atom on the benzyl group significantly affects the compound's biological activity and physicochemical properties:

Fluorine PositionPotential Impact on Activity
3-position (meta)Potentially optimal balance of lipophilicity and electronic effects
2-position (ortho)May introduce steric constraints that affect target binding
4-position (para)Alters electronic distribution differently from meta substitution

The meta-substituted fluorine in 1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine may confer distinct advantages in terms of metabolic stability and receptor interactions compared to its ortho- or para-substituted counterparts .

Role of Methyl Groups

The methyl groups at positions 3 and 5 of the pyrazole ring contribute to the compound's lipophilicity and may influence its binding affinity to target proteins. Research on similar compounds suggests that "the 3,5-dimethyl substitution on the pyrazole ring distinguishes it from other compounds, potentially leading to unique biological and chemical properties".

Comparison with Similar Compounds

1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine can be compared with structurally related compounds to highlight its unique features.

Fluorine Position Variants

CompoundKey DifferencesPotential Impact on Properties
1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amineFluorine at ortho position of phenyl ring; phenyl vs. benzyl linkageDifferent electronic distribution and conformational preferences
1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amineFluorine at para position of benzyl groupAltered electronic effects and potentially different metabolic profile
1-benzyl-3,5-dimethyl-1H-pyrazol-4-amineNo fluorine substitutionReduced metabolic stability; different lipophilicity profile

Other Structural Variations

Variations in the substituents on the pyrazole ring or the linkage to the benzyl group can significantly alter the compound's properties:

  • 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine features both chlorine and fluorine substituents, potentially offering different biological activity profiles

  • 1-(2,2-difluoroethyl)-N-(3-fluorobenzyl)-1H-pyrazol-4-amine presents a different connectivity pattern with multiple fluorine atoms, which may enhance metabolic stability

Applications in Research and Development

1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine has several potential applications in scientific research and drug development.

Medicinal Chemistry

The compound serves as a valuable scaffold for developing novel therapeutic agents with improved pharmacokinetic properties. The presence of the fluorine atom can enhance metabolic stability, membrane permeability, and target binding, making it an attractive starting point for drug design.

Chemical Biology

In chemical biology research, the compound can be used as a probe to study specific biological pathways and molecular targets. Its unique structure allows for potential modifications to introduce reporter groups or affinity tags.

Material Science

While primarily of interest in medicinal chemistry, pyrazole derivatives like 1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine may also find applications in material science, particularly in the development of functional materials with specific electronic or optical properties.

Future Research Directions

Several promising research directions could further enhance our understanding of 1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine:

Optimization of Synthetic Routes

Development of more efficient and scalable synthetic routes would facilitate both research and potential commercial applications. Investigation of green chemistry approaches could reduce environmental impact and production costs.

Comprehensive Biological Profiling

Systematic evaluation of the compound's activity against diverse biological targets would provide a more complete understanding of its therapeutic potential. This could include:

  • Screening against enzyme panels to identify specific molecular targets

  • Evaluation in cellular and animal models of inflammatory diseases, infections, and cancer

  • Assessment of pharmacokinetic properties and toxicity profiles

Structure Modifications

Systematic modification of the compound's structure could lead to derivatives with enhanced activity or improved pharmacokinetic properties:

  • Exploration of different fluorine substitution patterns

  • Modification of the pyrazole ring substituents

  • Investigation of alternative linkers between the pyrazole and fluorobenzyl moieties

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